3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine
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Overview
Description
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with hydrazine derivatives to form the pyrazolo[1,5-A]pyridine core. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions:
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine involves its interaction with molecular targets such as kinases. For example, it can inhibit the activity of TRKs by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-D]pyrimidines: Another class of compounds with a similar heterocyclic core but different ring fusion and substitution patterns.
Uniqueness
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a valuable scaffold for the development of kinase inhibitors and other bioactive molecules with potential therapeutic applications .
Properties
Molecular Formula |
C8H4BrF3N2 |
---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-14-2-1-5(3-7(6)14)8(10,11)12/h1-4H |
InChI Key |
JHMVNQCVDISURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1C(F)(F)F |
Origin of Product |
United States |
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